Predicted S. aureus FabI Inhibitory Potency: Structural Basis for Ortho-Chloro Advantage Over Unsubstituted Phenylacrylamide Analogs
Within the heterocyclic acrylamide patent series (US 8,846,711 B2), compounds featuring an ortho-chlorophenylacrylamide moiety consistently exhibit superior FabI inhibitory activity compared to analogs with unsubstituted phenyl or para-substituted phenyl rings. Specifically, related acrylamide derivatives with ortho-chloro substitution achieved IC50 values as low as 0.14 µM against S. aureus FabI, whereas des-chloro analogs showed >10-fold loss of potency (IC50 > 1.5 µM) [1]. This class-level SAR establishes that the 2-chlorophenyl substituent present in CAS 891120-97-1 is a key potency determinant.
| Evidence Dimension | S. aureus FabI enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within 0.1–1.0 µM based on ortho-chloro substitution pattern |
| Comparator Or Baseline | Des-chloro phenylacrylamide analog: IC50 > 1.5 µM (representative compound from patent series) |
| Quantified Difference | Estimated >10-fold advantage for ortho-chloro-containing compounds vs. des-chloro analogs |
| Conditions | S. aureus FabI enzyme inhibition assay (in vitro biochemical) |
Why This Matters
The ortho-chloro substituent on the phenylacrylamide portion is a validated potency driver for FabI inhibition, and its absence in a substituted analog would be expected to significantly compromise antibacterial activity, making CAS 891120-97-1 the structurally preferred choice for FabI-targeted antibacterial screening.
- [1] Gerusz V, Escaich S, Oxoby M, Denis A. Novel heterocyclic acrylamides and their use as pharmaceuticals. US Patent 8,846,711 B2. Issued September 30, 2014. View Source
